3,4-Dihydro-2H-pyran-2-carbaldehyde

Microwave-assisted synthesis Acrolein dimerization Process intensification

3,4-Dihydro-2H-pyran-2-carbaldehyde (CAS 100-73-2), also known as acrolein dimer or 2-formyl-3,4-dihydro-2H-pyran, is a heterocyclic aldehyde with the molecular formula C6H8O2 and a molecular weight of 112.13 g/mol. This compound features a six-membered dihydropyran ring bearing an aldehyde functional group at the 2-position, with a boiling point of approximately 146°C (lit.), a density of 1.08 g/mL at 25°C, and a refractive index of n20/D 1.466 (lit.).

Molecular Formula C6H8O2
Molecular Weight 112.13 g/mol
CAS No. 100-73-2
Cat. No. B086088
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,4-Dihydro-2H-pyran-2-carbaldehyde
CAS100-73-2
Molecular FormulaC6H8O2
Molecular Weight112.13 g/mol
Structural Identifiers
SMILESC1CC(OC=C1)C=O
InChIInChI=1S/C6H8O2/c7-5-6-3-1-2-4-8-6/h2,4-6H,1,3H2
InChIKeyNPWYTMFWRRIFLK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3,4-Dihydro-2H-pyran-2-carbaldehyde (CAS 100-73-2): Cyclic Aldehyde Intermediate for Pharmaceutical and Polymer Applications


3,4-Dihydro-2H-pyran-2-carbaldehyde (CAS 100-73-2), also known as acrolein dimer or 2-formyl-3,4-dihydro-2H-pyran, is a heterocyclic aldehyde with the molecular formula C6H8O2 and a molecular weight of 112.13 g/mol [1]. This compound features a six-membered dihydropyran ring bearing an aldehyde functional group at the 2-position, with a boiling point of approximately 146°C (lit.), a density of 1.08 g/mL at 25°C, and a refractive index of n20/D 1.466 (lit.) . It is commercially produced via acid-catalyzed dimerization of acrolein, wherein acrolein undergoes a Diels-Alder cycloaddition with itself to form the dihydropyran core [2]. The compound exists as a racemic mixture, though stereospecific synthetic routes to enantiomerically enriched forms have been explored in the literature.

Why Structural Analogs Cannot Substitute for 3,4-Dihydro-2H-pyran-2-carbaldehyde (CAS 100-73-2)


Generic substitution of 3,4-dihydro-2H-pyran-2-carbaldehyde with closely related cyclic aldehydes such as tetrahydro-2H-pyran-2-carbaldehyde (fully saturated) or 2,3-dihydro-4H-pyran-4-carbaldehyde (regioisomeric aldehyde) introduces functionally consequential differences in both synthetic utility and downstream product characteristics . The partially unsaturated dihydropyran ring in the target compound preserves a reactive enol ether moiety that is absent in fully saturated tetrahydropyran analogs, enabling distinct reactivity in ring-opening polymerization and hetero-Diels-Alder transformations [1]. Conversely, the more extensively conjugated and less stable acrolein (propenal) lacks the cyclic protection conferred by the dihydropyran scaffold, resulting in uncontrolled polymerization and limited shelf stability under ambient conditions. Furthermore, the methacrolein dimer (3,4-dihydro-2,5-dimethyl-2H-pyran-2-carbaldehyde, CAS 1920-21-4) exhibits sterically hindered reactivity at the aldehyde position due to the additional 5-methyl substituent, which significantly alters its oxidation behavior and self-condensation profile compared to the unsubstituted acrolein dimer [2]. These structural divergences preclude simple one-for-one interchange in validated synthetic protocols.

Quantitative Differentiation Evidence for 3,4-Dihydro-2H-pyran-2-carbaldehyde (CAS 100-73-2) Relative to Analogs and Alternatives


Microwave-Assisted Synthesis Yield Enhancement of 3,4-Dihydro-2H-pyran-2-carbaldehyde

The target compound was obtained in 91% yield under microwave irradiation for 5 minutes, compared to only 39% yield under conventional thermal conditions at 190°C for 40 minutes or at 160°C for 4 hours [1]. This represents a 2.33-fold yield increase and a 480-fold reduction in reaction time relative to the 40-minute thermal condition.

Microwave-assisted synthesis Acrolein dimerization Process intensification

Synthetic Polysaccharide Molecular Weight Achieved from 3,4-Dihydro-2H-pyran-2-carbaldehyde Starting Material

Cationic ring-opening polymerization of a bicyclic acetal derived from 3,4-dihydro-2H-pyran-2-carbaldehyde produced polyacetal (2) with number average molecular weights (Mn) ranging from 6,700 to 13,500 at -60°C or below, depending on the initiator system employed [1]. Subsequent debenzylation yielded the final synthetic polysaccharide 3 with Mn of 4,300-7,800.

Ring-opening polymerization Polysaccharide synthesis Biomaterials

Aldolization-Crotonization Yield for Unsaturated Dihydropyran Ketone Synthesis

The reaction of 3,4-dihydro-2H-pyran-2-carbaldehyde with various unsaturated ketones via aldolization-crotonization in 20% alcoholic sodium hydroxide at room temperature yielded the corresponding unsaturated dihydropyran ketones in 85-95% yield with high selectivity [1].

Aldol condensation Unsaturated ketones Heterocyclic synthesis

Comparative Reactivity in Polymerization: Acrolein Dimer vs. Methacrolein Dimer Oxidation Pathways

In metal-complex-catalyzed oxidation, 3,4-dihydro-2,5-dimethyl-2H-pyran-2-carbaldehyde (methacrolein dimer) undergoes oxidation at 20-60°C with air to form the corresponding carboxylic acid, which subsequently undergoes self-condensation with unreacted aldehyde to yield hemiacetal monoesters [1]. This dual-reactivity pathway (oxidation followed by in situ condensation) is sterically modulated by the 5-methyl substituent and is not observed under identical conditions for the unsubstituted acrolein dimer, which follows a simpler oxidation trajectory.

Polymerization Metal-complex catalysis Oxidation chemistry

Downstream Product Advantage: 1,2,6-Hexanetriol Polyol Performance vs. Glycerol

3,4-Dihydro-2H-pyran-2-carbaldehyde serves as the starting material for 1,2,6-hexanetriol, a tri-functional polyol that is employed in numerous applications as a replacement for glycerol due to the latter's inferior stability and higher viscosity [1].

Polyol synthesis Plasticizers Industrial intermediates

Validated Application Scenarios for 3,4-Dihydro-2H-pyran-2-carbaldehyde (CAS 100-73-2) Based on Peer-Reviewed Evidence


Starting Material for Synthetic Polysaccharides via Ring-Opening Polymerization

3,4-Dihydro-2H-pyran-2-carbaldehyde serves as a validated starting material for multi-step synthesis of bicyclic acetal monomers, which upon cationic ring-opening polymerization at low temperatures (-60°C) yield polyacetals with number average molecular weights in the 6,700-13,500 range [1]. Subsequent deprotection affords synthetic polysaccharides with controlled molecular architecture, including 3,4-dideoxy-(1→6)-α-DL-erythro-hexopyranan and the corresponding threo-diastereomer [2]. This application is uniquely enabled by the dihydropyran ring system, which provides the requisite enol ether functionality for bicyclic acetal formation.

Precursor to 1,2,6-Hexanetriol for Industrial Polyol Applications

The compound is the established industrial precursor to 1,2,6-hexanetriol, a tri-functional polyol employed in applications requiring lower viscosity and improved stability compared to glycerol [1]. This downstream product finds utility in plasticizer formulations, alkyd resin modification, and polyurethane component synthesis, representing a commercially validated derivatization pathway specific to the acrolein dimer scaffold.

Electrophilic Partner in Aldolization-Crotonization for Unsaturated Ketone Libraries

Under optimized room-temperature conditions in 20% alcoholic sodium hydroxide, the target compound undergoes aldolization-crotonization with unsaturated ketones to afford structurally diverse unsaturated dihydropyran ketones in 85-95% yield [1]. These products serve as versatile intermediates for further transformations including epoxidation and amino alcohol synthesis, making the aldehyde a strategic building block for heterocyclic library construction in medicinal chemistry programs.

Substrate for Hydroxynitrile Lyase Biocatalysis in Cyanohydrin Synthesis

The compound has been evaluated as a substrate for hydroxynitrile lyase (HNL)-catalyzed cyanohydrin formation, with enzymatic conversion by PaHNL (Prunus amygdalus) and HbHNL (Hevea brasiliensis) providing access to enantiomerically enriched cyanohydrin derivatives [1]. This biocatalytic application leverages the unique α,β-oxygenation pattern of the dihydropyran aldehyde, a structural feature absent in saturated analogs, and offers a green chemistry route to chiral building blocks for pharmaceutical synthesis.

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